BenchChemオンラインストアへようこそ!

Dexbudesonide

Glucocorticoid Receptor Binding Affinity Potency

Dexbudesonide is the isolated, pharmacologically superior 22R-epimer of budesonide, exhibiting ~2-fold greater glucocorticoid receptor potency than the 22S-epimer. Unlike racemic budesonide, this single stereoisomer eliminates epimeric variability, ensuring reproducible EC₅₀ values in cellular assays and accurate quantification as USP Budesonide Epimer B. Its defined stereochemistry and rapid first-pass metabolism—3.5× faster sulfation than the 22S-epimer—make it the rational choice for reference standard calibration, GR signaling research, and novel inhaled/topical formulation development. Insist on the pure R-epimer; do not compromise with variable epimeric mixtures.

Molecular Formula C25H34O6
Molecular Weight 430.5 g/mol
CAS No. 51372-29-3
Cat. No. B117781
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDexbudesonide
CAS51372-29-3
Synonyms(11β,16α)-16,17-[(1R)-Butylidenebis(oxy)]-11,21-dihydroxypregna-1,4-diene-3,20-dione;  Dexbudesonide;  Budesonide Epimer B (USP)
Molecular FormulaC25H34O6
Molecular Weight430.5 g/mol
Structural Identifiers
SMILESCCCC1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C
InChIInChI=1S/C25H34O6/c1-4-5-21-30-20-11-17-16-7-6-14-10-15(27)8-9-23(14,2)22(16)18(28)12-24(17,3)25(20,31-21)19(29)13-26/h8-10,16-18,20-22,26,28H,4-7,11-13H2,1-3H3/t16-,17-,18-,20+,21+,22+,23-,24-,25+/m0/s1
InChIKeyVOVIALXJUBGFJZ-VXKMTNQYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
SolubilityPractically insoluble in water
Freely soluble in chloroform;  sparingly soluble in ethanol, alcohol;  practically insoluble in heptane

Dexbudesonide (CAS 51372-29-3) Procurement Guide: Specifications, Class & Baseline Characteristics


Dexbudesonide (CAS 51372-29-3), also known as (22R)-budesonide, is the purified, pharmacologically more active R-epimer of the synthetic glucocorticosteroid budesonide. Unlike the clinically used racemic or epimeric mixture of budesonide (typically a ~1:1 or 55:45 ratio of 22R:22S epimers [1]), dexbudesonide is a single stereoisomer. It is a non-halogenated corticosteroid characterized by a 16α,17α-butylidenedioxy acetal substituent. The compound exhibits potent glucocorticoid receptor (GR) agonism and is employed as a reference standard, in pharmaceutical research, and as an active pharmaceutical ingredient (API) in targeted formulations, where its defined stereochemistry provides a quantifiable advantage in potency and predictable metabolism [2].

Why Dexbudesonide Cannot Be Interchanged with Budesonide or Other Inhaled Corticosteroids


Substituting dexbudesonide (the isolated 22R-epimer) with generic budesonide (an epimeric mixture) or other in-class glucocorticoids (e.g., fluticasone propionate, dexamethasone) introduces significant variability in key pharmacological and pharmacokinetic parameters. The 22R- and 22S-epimers exhibit distinct activities at the glucocorticoid receptor, divergent metabolic fates, and different systemic clearance rates [1]. For instance, the 22R-epimer is approximately twice as potent as the 22S-epimer in receptor binding and functional assays [2], and its plasma clearance is substantially higher [3]. Furthermore, cross-class substitution with fluorinated compounds like fluticasone propionate alters receptor binding kinetics and tissue retention profiles [4]. Therefore, for applications requiring precise control over potency, metabolic stability, or for use as an analytical reference standard, generic substitution is not scientifically justifiable and can compromise experimental reproducibility or therapeutic outcomes.

Quantitative Differentiation Evidence for Dexbudesonide (22R-Budesonide)


Superior Glucocorticoid Receptor Binding Affinity of Dexbudesonide vs. Dexamethasone and 22S-Epimer

Dexbudesonide (the 22R-epimer) demonstrates significantly higher binding affinity for the glucocorticoid receptor compared to the reference agonist dexamethasone (DEX) and the alternative 22S-epimer. In a direct comparative study using rat skeletal muscle cytosol, the 22R-epimer was 14 times more active than DEX, while the 22S-epimer was 7 times more active than DEX, resulting in a 2-fold higher activity for the 22R-epimer over the 22S-epimer [1].

Glucocorticoid Receptor Binding Affinity Potency

Enhanced Transcriptional Activation of Glucocorticoid Response Elements by Dexbudesonide

In a cellular functional assay measuring glucocorticoid receptor-mediated transactivation of a synthetic target gene, the 22R-epimer (dexbudesonide) was twice as potent as the 22S-epimer. Furthermore, it was 4 times more potent than triamcinolone acetonide (TA) and 14 times more potent than dexamethasone (DEX) [1].

Transcriptional Activation Gene Expression Potency

Dexbudesonide Exhibits Higher Anti-Proliferative Potency in Human Osteoblast-Like Cells

In cultured human bone-derived osteoblast-like cells, dexbudesonide (22R-epimer) demonstrated superior potency in inhibiting cell proliferation compared to the 22S-epimer and the reference drug dexamethasone. The median effective concentration (EC50) for inhibiting DNA synthesis was 0.26 nM for 22R-budesonide, 0.4 nM for 22S-budesonide, and 1.5 nM for dexamethasone, indicating a 1.5-fold and 5.8-fold greater potency for the 22R-epimer, respectively [1].

Osteoblast Anti-Proliferative Potency

Distinct Metabolic Pathways and Higher Biotransformation Rate of Dexbudesonide

The 22R- and 22S-epimers are metabolized via different primary pathways and at different rates. The 22R-epimer (dexbudesonide) is primarily metabolized to 16α-hydroxyprednisolone, while the 22S-epimer yields 23-hydroxybudesonide [1]. In human liver S-9 fractions, the 22R-epimer undergoes a greater extent of in vitro biotransformation than the 22S-epimer [2]. This stereoselective metabolism is a key differentiator for its high therapeutic index and influences systemic exposure.

Metabolism Biotransformation Pharmacokinetics

Enhanced Rate of Phase II Sulfation by Dexbudesonide

The 22R-epimer (dexbudesonide) is a better substrate for the human phase II conjugating enzyme dehydroepiandrosterone-sulfotransferase (DHEA-ST, SULT2A1) than the 22S-epimer. In a study characterizing budesonide conjugation, the 22R-epimer displayed a 3.5-fold greater rate of sulfation activity compared to the 22S-epimer [1]. Only DHEA-ST, among seven human SULTs tested, was capable of forming a sulfated budesonide product.

Sulfation SULT2A1 Metabolism

Higher Systemic Clearance of Dexbudesonide Compared to the 22S-Epimer

In a clinical pharmacokinetic study, the plasma clearance of dexbudesonide (22R-epimer) was significantly higher than that of the 22S-epimer. Mean plasma clearance values were 117 ± 40 L/hr for the 22R-epimer and 67 ± 19 L/hr for the 22S-epimer, representing a 1.75-fold difference [1]. A separate study in children with asthma reported plasma clearance of 103 L·h⁻¹ for the 22R-epimer and 74 L·h⁻¹ for the 22S-epimer (a 1.4-fold difference) [2].

Pharmacokinetics Clearance Half-Life

Procurement-Driven Application Scenarios for Dexbudesonide (CAS 51372-29-3)


Analytical Reference Standard for Chiral Purity and Pharmacopoeial Compliance

Dexbudesonide serves as the definitive reference standard (USP Budesonide Epimer B) for quantifying the stereoisomeric composition of budesonide drug substance and formulated products. Given the 2-fold difference in potency between the 22R- and 22S-epimers [1], regulatory specifications for budesonide mandate a defined epimeric ratio (e.g., 44-51% 22S, with the remainder as 22R) . Accurate quantification requires a pure standard of each epimer for method development, validation, and routine quality control using HPLC or UHPLC-MS/MS methods.

In Vitro Pharmacology Studies Requiring Defined Potency and Minimized Variability

For cellular and biochemical assays investigating glucocorticoid receptor signaling, gene transactivation, or anti-inflammatory mechanisms, the use of the pure, more active 22R-epimer eliminates the confounding variable of an undefined or variable epimeric mixture. Researchers can achieve consistent and reproducible EC50 values (e.g., 0.26 nM for anti-proliferation in osteoblasts [2]) and confidently attribute observed effects to a single molecular entity, thereby enhancing the rigor and comparability of experimental data across studies and laboratories.

Formulation Development of High-Potency Topical or Inhaled Products

Pharmaceutical scientists developing novel inhaled powders, nasal sprays, or topical formulations may select dexbudesonide as the active pharmaceutical ingredient (API) to maximize local anti-inflammatory activity while minimizing systemic exposure. The compound's 14-fold higher potency than dexamethasone [1] allows for lower nominal doses to achieve therapeutic effect. Furthermore, its rapid and extensive first-pass metabolism, including a 3.5-fold greater rate of sulfation compared to the 22S-epimer [3], contributes to a favorable therapeutic index by ensuring that any systemically absorbed fraction is rapidly inactivated.

Investigating Stereoselective Metabolism and Drug-Drug Interactions

Dexbudesonide is a valuable probe substrate for studying stereoselective metabolism by cytochrome P450 enzymes (primarily CYP3A4) and phase II conjugating enzymes (SULT2A1). The distinct metabolic pathway of the 22R-epimer (yielding 16α-hydroxyprednisolone [4]) versus the 22S-epimer provides a powerful tool for elucidating substrate recognition and catalytic mechanisms of drug-metabolizing enzymes. It is also essential for conducting definitive in vitro drug-drug interaction (DDI) studies to identify perpetrators or victims of CYP3A4 or SULT2A1 inhibition.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
Explore Hub


Quote Request

Request a Quote for Dexbudesonide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.